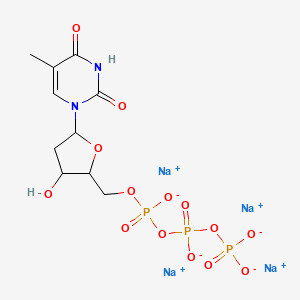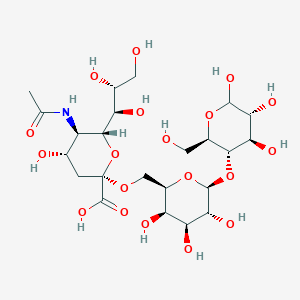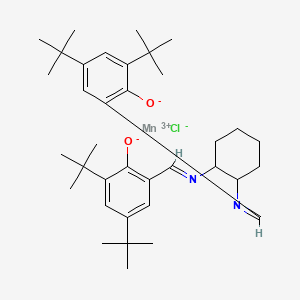
2'-Deoxy-thymidine-5'-triphosphate tetrasodium salt;Thymidine triphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 5’-triphosphate tetrasodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of thymidine, a nucleoside composed of thymine and deoxyribose. This compound is essential for various biochemical processes, particularly in the synthesis of DNA during cell division and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 5’-triphosphate tetrasodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction proceeds through intermediate stages, including the formation of thymidine monophosphate and thymidine diphosphate, before finally yielding thymidine triphosphate .
Industrial Production Methods
In industrial settings, thymidine 5’-triphosphate tetrasodium salt is produced using large-scale chemical reactors. The process involves the controlled addition of reagents and precise temperature regulation to ensure high yield and purity. The final product is often purified through techniques such as ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Thymidine 5’-triphosphate tetrasodium salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to form higher-order nucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like POCl3 and PCl5, as well as bases such as pyridine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate. Hydrolysis reactions yield thymidine and inorganic phosphate .
Scientific Research Applications
Thymidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Mechanism of Action
Thymidine 5’-triphosphate tetrasodium salt functions as a building block for DNA synthesis. It is incorporated into the growing DNA strand by DNA polymerases during replication. The compound acts as an allosteric regulator of other nucleotides’ metabolism, influencing the activity of enzymes involved in nucleotide synthesis and degradation . Its molecular targets include DNA polymerases, thymidine kinases, and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine 5’-triphosphate (dATP): Another nucleotide analog used in DNA synthesis.
Deoxyguanosine 5’-triphosphate (dGTP): A nucleotide analog involved in DNA replication.
Deoxycytosine 5’-triphosphate (dCTP): A nucleotide analog essential for DNA synthesis.
Uniqueness
Thymidine 5’-triphosphate tetrasodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotide analogs, it specifically pairs with adenine during DNA replication, ensuring the fidelity of the genetic code .
Properties
Molecular Formula |
C10H13N2Na4O14P3 |
|---|---|
Molecular Weight |
570.10 g/mol |
IUPAC Name |
tetrasodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
FOWRUVUUUBXRNF-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)
![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)

![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)



![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)

![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)

